molecular formula C7H12ClNO2 B2821294 Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride CAS No. 1212063-26-7

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

Cat. No. B2821294
CAS RN: 1212063-26-7
M. Wt: 177.63
InChI Key: FINRNZAMIJPDPU-FTEHNKOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride” is a chemical compound with a unique structure . The core structure of this compound is the 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold . This structure is found in several lead compounds and drug candidates .


Synthesis Analysis

The synthesis of this compound has been explored by several groups . One method involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate (EDA) . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method has been shown to be more efficient, achieving a total yield of 28% .


Molecular Structure Analysis

The molecular structure of “Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride” is unique due to its 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold . This structure allows it to orientate key pharmacophores in well-defined three-dimensional space .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate (EDA) and the intramolecular cyclopropanation of alpha-diazoacetates . These reactions can be conducted under low catalyst loadings .

Future Directions

The future directions for “Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride” could involve further exploration of its synthesis methods to improve efficiency and yield . Additionally, its potential applications in pharmaceutical drugs could be further investigated .

properties

IUPAC Name

methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-8-3-5(4)6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINRNZAMIJPDPU-FTEHNKOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@H]2[C@@H]1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

CAS RN

1212063-26-7
Record name rac-methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.